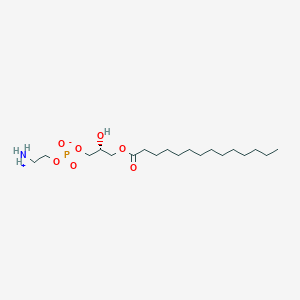

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

Vue d'ensemble

Description

Le 1-Myristoyl-2-hydroxy-sn-glycéro-3-phosphoéthanolamine est un lysophospholipide avec une tête phosphoéthanolamine et une queue myristoyle. Il est connu pour son rôle dans la signalisation cellulaire et la dynamique des membranes. Ce composé est naturellement présent et a été étudié pour son implication dans divers processus biologiques, y compris sa capacité à induire des augmentations transitoires des niveaux de calcium intracellulaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1-Myristoyl-2-hydroxy-sn-glycéro-3-phosphoéthanolamine peut être synthétisé par estérification de l’acide myristique avec le 2-hydroxy-sn-glycéro-3-phosphoéthanolamine. La réaction implique généralement l’utilisation d’agents de couplage tels que le dicyclohexylcarbodiimide (DCC) et le N-hydroxysuccinimide (NHS) pour faciliter la formation de la liaison ester .

Méthodes de production industrielle : La production industrielle du 1-Myristoyl-2-hydroxy-sn-glycéro-3-phosphoéthanolamine implique des processus d’estérification à grande échelle, utilisant souvent des réacteurs automatisés pour garantir une qualité et un rendement constants. Le processus est optimisé pour une pureté élevée et implique des mesures rigoureuses de contrôle qualité pour répondre aux normes de la recherche et de l’industrie .

Analyse Des Réactions Chimiques

Types de réactions : Le 1-Myristoyl-2-hydroxy-sn-glycéro-3-phosphoéthanolamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d’acide phosphorique correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes alcooliques correspondantes.

Substitution : Le groupe amine libre peut participer à des réactions de substitution, formant des amides ou d’autres dérivés.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.

Substitution : Des agents de couplage comme le DCC et le NHS sont utilisés pour la formation d’amides.

Principaux produits :

Oxydation : Dérivés d’acide phosphorique.

Réduction : Dérivés alcooliques.

Substitution : Dérivés d’amide.

Applications de la recherche scientifique

Le 1-Myristoyl-2-hydroxy-sn-glycéro-3-phosphoéthanolamine a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études de chimie des lipides et de dynamique des membranes.

Biologie : Investigué pour son rôle dans la signalisation cellulaire et la structure des membranes.

Industrie : Utilisé dans la formulation de liposomes et d’autres systèmes de délivrance à base de lipides.

Applications De Recherche Scientifique

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of lipid chemistry and membrane dynamics.

Biology: Investigated for its role in cellular signaling and membrane structure.

Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.

Mécanisme D'action

Le mécanisme d’action du 1-Myristoyl-2-hydroxy-sn-glycéro-3-phosphoéthanolamine implique son interaction avec les membranes cellulaires et les voies de signalisation. Il induit des augmentations transitoires des niveaux de calcium intracellulaires en interagissant avec des récepteurs spécifiques tels que le récepteur 1 de l’acide lysophosphatidique (LPA1). Cette interaction déclenche une cascade d’événements intracellulaires, conduisant à diverses réponses cellulaires .

Composés similaires :

1-Myristoyl-2-hydroxy-sn-glycéro-3-phosphoglycérol : Structure similaire mais avec un groupe de tête phosphoglycérol.

1-Myristoyl-2-hydroxy-sn-glycéro-3-phosphocholine : Contient un groupe de tête phosphocholine au lieu de phosphoéthanolamine.

Unicité : Le 1-Myristoyl-2-hydroxy-sn-glycéro-3-phosphoéthanolamine est unique en raison de son groupe de tête spécifique, qui confère des propriétés biochimiques et des interactions distinctes. Sa capacité à induire la signalisation calcique et ses niveaux élevés dans certains types de cancer en font un composé d’intérêt majeur dans les contextes de recherche et cliniques .

Comparaison Avec Des Composés Similaires

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoglycerol: Similar structure but with a phosphoglycerol head group.

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains a phosphocholine head group instead of phosphoethanolamine.

Uniqueness: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is unique due to its specific head group, which imparts distinct biochemical properties and interactions. Its ability to induce calcium signaling and its elevated levels in certain cancer types make it a compound of significant interest in both research and clinical contexts .

Activité Biologique

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, commonly referred to as LysoPE(14:0), is a lysophospholipid characterized by a myristoyl acyl chain and a phosphoethanolamine head group. This compound plays a significant role in various biological processes, including cellular signaling, membrane dynamics, and interactions with proteins. Understanding its biological activity is crucial for elucidating its potential therapeutic applications and physiological roles.

- Molecular Formula : C19H40NO7P

- Molecular Weight : 425.50 g/mol

- Structure : Contains a myristoyl chain (14 carbons) and a phosphoethanolamine moiety.

This compound exhibits several biological activities:

- Cell Membrane Interaction : As a lysophospholipid, it integrates into lipid bilayers, influencing membrane fluidity and curvature. This property is vital for membrane fusion and cellular signaling processes.

- Intracellular Signaling : It has been shown to induce transient increases in intracellular calcium levels in neuronal cell lines, such as PC12 cells, which may affect neurotransmitter release and neuronal excitability .

1. Bacterial Adhesion

Research indicates that LysoPE(14:0) enhances bacterial adhesion, particularly in the context of Helicobacter pylori. The presence of this compound promotes the clustering of lipid rafts and adhesion molecules, facilitating bacterial colonization and subsequent disease activity .

2. Enzymatic Activity

Studies have demonstrated that certain enzymes, like cholesteryl α-D-glucoside acyltransferase (CGAT), interact with this compound. CGAT catalyzes the formation of complex lipids involving LysoPE(14:0), which plays a role in the synthesis of cholesteryl glucosides .

Case Study 1: Role in Cancer Development

A study highlighted the role of LysoPE(14:0) in the translocation of the CagA protein from H. pylori into host cells. This process is linked to tyrosine phosphorylation events that activate pathways associated with cancer development. The study found that longer acyl chains increased bacterial adhesion and CagA translocation .

Case Study 2: Lipidomic Investigations

A lipidomic analysis using mass spectrometry revealed the presence of LysoPE(14:0) in various biological samples, suggesting its involvement in metabolic pathways and cellular responses to environmental changes .

Comparative Analysis of Biological Activity

Propriétés

IUPAC Name |

2-azaniumylethyl [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXHXZNGZBHSMJ-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201335903 | |

| Record name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPE(14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123060-40-2 | |

| Record name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.